molecular formula C22H28N2O5 B3464290 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B3464290
M. Wt: 400.5 g/mol
InChI Key: WABPLFFQWPZBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, it has also been studied for its potential scientific research applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This results in the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways, which can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased serotonin release, changes in neuronal activity and behavior, and alterations in heart rate and blood pressure. These effects are thought to be mediated by its binding to serotonin receptors in the brain and other tissues.

Advantages and Limitations for Lab Experiments

1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a tool for scientific research, including its selective binding to serotonin receptors, its ability to induce specific physiological and behavioral effects, and its relatively low toxicity. However, it also has limitations, including its potential for off-target effects and its limited availability and high cost.

Future Directions

There are several potential future directions for research on 1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, including:
1. Further studies of its binding to serotonin receptors and the downstream signaling pathways involved in its mechanism of action.
2. Exploration of its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety.
3. Development of new synthetic analogs with improved selectivity and efficacy.
4. Investigation of its effects on other physiological systems, including the cardiovascular and immune systems.
5. Studies of its interactions with other drugs and chemicals, particularly those that affect serotonin function.
In conclusion, this compound is a synthetic compound that has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors in the brain and has a range of biochemical and physiological effects. While it has several advantages as a tool for scientific research, it also has limitations and potential risks. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological processes. This compound has also been used as a tool to study the effects of serotonin receptor activation on neuronal activity and behavior.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-5-16(6-8-18)22(25)24-11-9-23(10-12-24)15-17-13-20(28-3)21(29-4)14-19(17)27-2/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABPLFFQWPZBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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